5-(3-Amino-4-methylphenyl)-4,5-dihydro-1,2,4-triazol-3-one
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Overview
Description
3-(3-amino-4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an amino group, a methyl group, and a triazolone ring, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-amino-4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the reaction of 3-amino-4-methylphenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazolone ring. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 3-(3-amino-4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one may involve continuous flow microreactor systems to optimize reaction kinetics and improve yield. These systems allow for precise control over reaction parameters and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(3-amino-4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazolone ring to other functional groups.
Substitution: The amino and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-(3-amino-4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-amino-4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the triazolone ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-amino-4-methylphenyl)-1H-1,2,4-triazole
- 3-(3-amino-4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione
Uniqueness
3-(3-amino-4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to the presence of the triazolone ring, which imparts distinct chemical and biological properties compared to other similar compounds. Its specific structure allows for unique interactions with biological targets, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C9H10N4O |
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Molecular Weight |
190.20 g/mol |
IUPAC Name |
3-(3-amino-4-methylphenyl)-3,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C9H10N4O/c1-5-2-3-6(4-7(5)10)8-11-9(14)13-12-8/h2-4,8H,10H2,1H3,(H,11,14) |
InChI Key |
NBLMCWRXWVRJCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2NC(=O)N=N2)N |
Origin of Product |
United States |
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